molecular formula C6H15ClN2O B025888 2-Amino-N,N-diethylacetamide hydrochloride CAS No. 108723-79-1

2-Amino-N,N-diethylacetamide hydrochloride

Cat. No.: B025888
CAS No.: 108723-79-1
M. Wt: 166.65 g/mol
InChI Key: RKWHGMGYRWKDSF-UHFFFAOYSA-N
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Description

2-Amino-N,N-diethylacetamide hydrochloride is a chemical compound with the molecular formula C6H14N2O·HCl. It is a white crystalline powder that is soluble in water. This compound is primarily used in the field of organic synthesis and has various applications in scientific research.

Scientific Research Applications

2-Amino-N,N-diethylacetamide hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Employed in the study of enzyme interactions and protein modifications.

    Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.

    Industry: Utilized in the production of specialty chemicals and as a reagent in chemical processes.

Safety and Hazards

This compound is considered hazardous. It is harmful if swallowed, suspected of causing genetic defects, and may cause damage to organs through prolonged or repeated exposure .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-amino-N,N-diethylacetamide hydrochloride typically involves the reaction of diethylamine with ethyl chloroacetate to form N,N-diethylglycine ethyl ester. This intermediate is then reacted with ammonia to yield 2-amino-N,N-diethylacetamide. Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is typically purified through recrystallization.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: This compound can be reduced using reducing agents like lithium aluminum hydride.

    Substitution: It can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride; usually performed in anhydrous conditions.

    Substitution: Various nucleophiles such as halides, thiols, or amines; reactions often conducted in polar solvents.

Major Products Formed:

    Oxidation: Formation of corresponding amides or carboxylic acids.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted amides or other derivatives.

Mechanism of Action

The mechanism of action of 2-amino-N,N-diethylacetamide hydrochloride involves its interaction with specific molecular targets. In biological systems, it can act as a substrate for enzymes, leading to the formation of various metabolites. The compound’s effects are mediated through its ability to form hydrogen bonds and interact with active sites of enzymes, thereby influencing biochemical pathways.

Comparison with Similar Compounds

  • 2-Amino-N,N-dimethylacetamide hydrochloride
  • N,N-Diethylglycinamide hydrochloride
  • N,N-Dimethylglycinamide hydrochloride

Comparison: 2-Amino-N,N-diethylacetamide hydrochloride is unique due to its specific diethyl substitution, which imparts distinct chemical properties compared to its dimethyl counterparts. This substitution affects its solubility, reactivity, and interaction with biological molecules, making it a valuable compound in various research applications.

Properties

IUPAC Name

2-amino-N,N-diethylacetamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2O.ClH/c1-3-8(4-2)6(9)5-7;/h3-5,7H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKWHGMGYRWKDSF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20590438
Record name N,N-Diethylglycinamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20590438
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

108723-79-1
Record name N,N-Diethylglycinamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20590438
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Amino-N,N-diethylacetamide hydrochloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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